N-(2-Isocyanoethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137465-88-4 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
N-(2-isocyanoethyl)benzamide |
InChI |
InChI=1S/C10H10N2O/c1-11-7-8-12-10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,(H,12,13) |
InChI Key |
KGNOBKLLMLPONM-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]CCNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
[C-]#[N+]CCNC(=O)C1=CC=CC=C1 |
Synonyms |
Benzamide, N-(2-isocyanoethyl)- |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Isocyanoethyl Benzamide and Analogous Isocyanide Benzamide Conjugates
Established Routes for Isocyanide Synthesis
The transformation of a primary amine into an isocyanide group is a cornerstone of many synthetic pathways. Historically, this has been dominated by the dehydration of precursor N-formyl amides, a method that remains widely used due to its reliability.
Dehydration of N-Formyl Amides
The most common and dependable route to isocyanides involves a two-step process: the formylation of a primary amine followed by the dehydration of the resulting formamide (B127407). mdpi.com For the synthesis of N-(2-Isocyanoethyl)benzamide, the key intermediate would be N-(2-formamidoethyl)benzamide. The subsequent dehydration step is critical and can be achieved using a variety of classical reagents. mdpi.com
Phosphorus oxychloride (POCl₃) is a frequently employed dehydrating agent, typically used in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA). chemistrysteps.comyoutube.com The mechanism involves the activation of the formamide's carbonyl oxygen by POCl₃, converting it into a good leaving group, which is subsequently eliminated to form the nitrile triple bond. chemistrysteps.com Other effective reagents include toluenesulfonyl chloride (TsCl), phosgene (B1210022), and its safer liquid derivatives like diphosgene and triphosgene, often in a basic medium to neutralize the acidic byproducts. mdpi.comnih.gov
| Dehydrating Agent | Typical Base | Common Solvents | Key Features & Ref. |
| Phosphorus Oxychloride (POCl₃) | Pyridine, Triethylamine | Dichloromethane (DCM), Chloroform | Widely used, effective, but toxic and generates acidic byproducts. mdpi.comchemistrysteps.com |
| Tosyl Chloride (p-TsCl) | Pyridine | Pyridine, DCM | Less toxic than POCl₃, but can require longer reaction times. nih.govrsc.org |
| Phosgene/Diphosgene/Triphosgene | Triethylamine | DCM, Toluene | Highly efficient but extremely toxic (phosgene gas) or expensive. mdpi.comresearchgate.net |
| Burgess Reagent | - | Tetrahydrofuran (THF) | Mild conditions, but reagent cost can be a factor. |
| Triphenylphosphine (PPh₃) / Iodine | Triethylamine | Acetonitrile (B52724) | A milder alternative, part of greener chemistry approaches. rsc.org |
Sustainable and Green Chemistry Approaches to Isocyanide Generation
In recent years, significant efforts have been directed toward developing more sustainable and environmentally friendly methods for isocyanide synthesis to mitigate the drawbacks of traditional reagents, such as high toxicity and waste generation. mdpi.comnih.gov These "green" approaches focus on improving safety, reducing waste (measured by the E-factor), and simplifying protocols. rsc.orggotriple.eu
One notable advancement is the use of p-toluenesulfonyl chloride (p-TsCl) as a less toxic and cheaper alternative to phosphorus- or phosgene-based reagents. rsc.org Studies have shown it to be highly effective for the synthesis of aliphatic isocyanides with a simplified work-up and a significantly lower environmental factor. rsc.org Another approach involves mechanochemistry, where solid-state grinding of a formamide with p-TsCl and a solid base like sodium carbonate can produce isocyanides without the need for bulk solvents, offering a conceptually innovative and eco-friendly protocol. nih.gov
Furthermore, researchers have optimized the classic POCl₃ dehydration by using triethylamine not just as a base but also as the solvent. This solvent-free or co-solvent-free method leads to a simple, highly efficient, and rapid protocol, with reactions often completing in under five minutes at 0 °C, yielding products with high purity and minimal waste. mdpi.comnih.gov
| Green Approach | Reagents/Conditions | Advantages & Ref. |
| Solvent-Free Dehydration | POCl₃ / Triethylamine (as solvent) | Rapid ( <5 min), high yield, minimal waste, increased safety. mdpi.comnih.gov |
| Mechanochemistry | p-TsCl / Na₂CO₃ (ball milling) | Solvent-free, reduced toxicity, straightforward purification. nih.gov |
| Alternative Reagent | p-TsCl / Pyridine | Lower toxicity and cost compared to POCl₃, simplified work-up. rsc.org |
| Flow Chemistry | POCl₃ / Triethylamine (in-flow) | Avoids isolation of unstable/odorous isocyanides, improved safety, suitable for scale-up. rsc.orgrsc.org |
Strategies for Constructing the this compound Backbone
The assembly of the core structure of this compound can be approached through different strategic pathways, principally categorized as convergent or divergent (linear) syntheses.
Convergent and Divergent Synthetic Pathways
A divergent (or linear) synthesis is the most practical and common route for a molecule like this compound. This strategy involves a stepwise modification of a simple starting material. A logical sequence begins with ethylenediamine.
Selective Monobenzoylation : Ethylenediamine is reacted with one equivalent of benzoyl chloride or a benzoic acid derivative to form N-(2-aminoethyl)benzamide. This step requires careful control of reaction conditions to prevent the formation of the double-acylated byproduct. conicet.gov.arresearchgate.net
Formylation : The resulting primary amine of N-(2-aminoethyl)benzamide is then formylated. This can be achieved using reagents like ethyl formate (B1220265) or formic acid to yield the key precursor, N-(2-formamidoethyl)benzamide.
Dehydration : The final step is the dehydration of the formamide group, as described in section 2.1, to generate the target isocyanide.
A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the molecule, which are then joined together in a final step. researchgate.netsonar.ch For this compound, this could theoretically involve coupling a benzamide (B126) fragment with an isocyanoethyl fragment. For example, reacting benzoyl chloride with 2-isocyanoethylamine. However, the instability and challenging synthesis of 2-isocyanoethylamine make this approach less feasible than the divergent pathway. A more practical, though still complex, convergent approach could involve a multicomponent reaction where an aryne, an isocyanide, and water react to form a benzamide derivative, though this is less direct for the specific target molecule. organic-chemistry.org
Selective Functionalization of Precursors
The success of a divergent synthesis hinges on the ability to selectively modify one functional group in the presence of others.
For the synthesis of N-(2-aminoethyl)benzamide from ethylenediamine, achieving selective mono-N-acylation is a classic challenge. Methods to favor mono-acylation over di-acylation include using a large excess of the diamine, slow addition of the acylating agent at low temperatures, or using a biphasic system. conicet.gov.arresearchgate.net An advanced strategy involves the temporary protection of one amine group. For instance, one amine can be selectively complexed with a Lewis acid like 9-borabicyclo[3.3.1]nonane (9-BBN), which deactivates it towards acylation, allowing the free amine to react. researchgate.net Alternatively, copper sulfate (B86663) has been shown to mediate highly selective N-acylation of amines in the presence of other nucleophilic groups like alcohols and phenols. acs.org
Further functionalization of the benzamide ring itself can be achieved through modern C-H activation techniques, allowing for the synthesis of a diverse range of analogues. rsc.orgbeilstein-journals.orgwiley.com For instance, transition metal catalysts (e.g., Iridium, Rhodium, Palladium) can direct the amidation, arylation, or alkylation of the ortho or meta C-H bonds of the benzamide ring, guided by the amide oxygen. rsc.orgdiva-portal.orgdntb.gov.ua This allows for the late-stage introduction of various substituents, creating a library of analogous isocyanide-benzamide conjugates from a common precursor. nih.govnih.gov
Advanced Synthetic Techniques and Scale-Up Considerations
Moving from laboratory-scale synthesis to larger-scale production introduces challenges related to safety, cost, efficiency, and environmental impact. acs.orgresearchgate.net Advanced techniques like flow chemistry and considerations for process optimization are crucial for addressing these issues.
Flow chemistry offers a particularly advantageous solution for the synthesis of isocyanides. rsc.orgchemrxiv.orgresearchgate.net These compounds are often volatile, possess intensely unpleasant odors, and can be unstable. rsc.org By conducting the synthesis in a continuous flow reactor, the hazardous isocyanide can be generated and immediately consumed in a subsequent reaction step ("make-and-use"). rsc.org This approach minimizes operator exposure, enhances safety, and allows for precise control over reaction parameters like temperature and time, often leading to higher yields and purity. rsc.orgchemrxiv.org The dehydration of formamides using POCl₃ has been successfully adapted to flow systems, enabling multi-gram preparation without the need to isolate the potent isocyanide intermediate. rsc.org
When considering scale-up , several factors become paramount. rug.nl The choice of reagents is critical; highly toxic substances like phosgene are often avoided in favor of safer, albeit sometimes less reactive, alternatives like TsCl or optimized protocols using POCl₃. mdpi.comrsc.org The generation of waste is another key concern. Green chemistry metrics, such as the E-factor (mass of waste per mass of product), are used to evaluate and compare different synthetic routes. rsc.org Processes that minimize solvent use and avoid lengthy aqueous workups are highly desirable for industrial applications. rug.nl Recent developments in isocyanide synthesis, which use dry workup procedures, have proven scalable over several orders of magnitude (from millimoles to moles) while increasing speed, yield, and safety, and dramatically reducing the environmental footprint. rug.nl
Continuous Flow Synthesis of Isocyanides and Derivatives
The synthesis of isocyanides, which are valuable yet often unstable and malodorous compounds, has been significantly advanced through the adoption of continuous flow technology. rsc.orgrsc.org This approach offers substantial benefits over traditional batch synthesis by enabling the safe handling of hazardous reagents and intermediates, improving reaction control, and allowing for the in-line purification and immediate use of the isocyanide product. rsc.orgchemrxiv.org
A common method for isocyanide synthesis is the dehydration of the corresponding formamide. In a continuous flow setup, a solution of the formamide and a dehydrating agent, such as phosphorus oxychloride (POCl₃), are pumped and mixed in a reactor coil. rsc.org The precise control over residence time and temperature within the microreactor ensures efficient conversion while minimizing the decomposition of the sensitive isocyanide product. This "make-and-use" strategy is particularly advantageous as it avoids the isolation and storage of the often-unstable isocyanide. rsc.org
For instance, the synthesis of various isocyanides has been successfully demonstrated in flow systems, which can then be directly used in subsequent reactions like the Ugi multicomponent reaction to form complex amide derivatives. rsc.org This telescoping of reactions, where the crude product of one step is immediately used as the starting material for the next, is a key advantage of continuous flow synthesis. rsc.org
Table 1: Representative Continuous Flow Synthesis of Isocyanides
| Starting Formamide | Dehydrating Agent | Residence Time (min) | Temperature (°C) | Isocyanide Product | Application | Reference |
|---|---|---|---|---|---|---|
| N-(tert-butyl)formamide | POCl₃ | 10 | 130 | t-butyl isocyanide | Ugi Synthesis | rsc.org |
This table is illustrative and based on general procedures described in the cited literature. Specific yields and conditions may vary.
The application of continuous flow technology extends to the synthesis of more complex structures derived from isocyanides. For example, the palladium-catalyzed domino synthesis of 2,3-difunctionalized indoles has been achieved using a continuous-flow synthesis of the isocyanide reactant, which is then directly used in the subsequent catalytic cycle. researchgate.net
Chemo- and Regioselectivity in Compound Formation
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted molecules like this compound and its analogs. The presence of multiple reactive sites in the precursors demands precise control over the reaction conditions to ensure that the desired bond formations occur at the intended positions.
In the context of forming isocyanide-benzamide conjugates, multicomponent reactions, such as the Ugi reaction, are powerful tools. However, controlling the selectivity can be complex. The chemo- and regioselective assembly of polysubstituted pyridines and isoquinolines from isocyanides, arynes, and terminal alkynes highlights the importance of the reaction pathway in determining the final product. nih.gov In these reactions, 1-alkynyl imines, formed in situ, act as key intermediates that direct the subsequent cyclization and aromatization steps with high selectivity. nih.gov
Palladium-catalyzed reactions are also pivotal in controlling selectivity. For example, the synthesis of N-substituted indoloquinolines from 2-(2-iodoarylamino)indoles and isocyanides proceeds via a postulated isocyanide insertion into an aryl palladium bond, followed by an electrophilic aromatic substitution. mdpi.com The choice of catalyst, ligands, and reaction conditions can significantly influence which reaction pathway is favored, thus determining the regiochemistry of the final product.
Recent advancements in the photochemical radical cascade 6-endo cyclization of dienes using α-carbonyl bromides have demonstrated excellent chemo- and regioselectivity in the synthesis of complex lactam structures. beilstein-journals.org This method allows for the formation of benzo-fused lactams with good functional group tolerance. beilstein-journals.org Similarly, the dearomatization of indoles utilizing N-quinolyl benzamides through metallaphotoredox catalysis enables regioselective C-2 and C-3 dual functionalization of indoles. researchgate.net
Table 2: Factors Influencing Selectivity in Isocyanide and Benzamide Reactions
| Reaction Type | Key Factor | Outcome | Reference |
|---|---|---|---|
| Multicomponent Reaction | In situ formation of 1-alkynyl imines | High chemo- and regioselectivity in pyridine/isoquinoline synthesis | nih.gov |
| Palladium-Catalyzed Cyclization | Isocyanide insertion into aryl-Pd bond | Regioselective formation of indoloquinolines | mdpi.com |
| Photochemical Radical Cascade | Visible-light-induced radical cyclization | Excellent chemo- and regioselectivity in lactam synthesis | beilstein-journals.org |
This table summarizes key findings from the cited research on achieving selectivity in relevant synthetic transformations.
The careful selection of synthetic methodology, whether it be leveraging the advantages of continuous flow systems or the precise control offered by modern catalytic methods, is paramount in the successful synthesis of this compound and its structurally related analogs.
Reactivity Profiles and Transformational Pathways of N 2 Isocyanoethyl Benzamide
Fundamental Reactivity of the Isocyanide Moiety
The isocyanide functional group (–N⁺≡C⁻) is isoelectronic with carbon monoxide and exhibits a distinctive electronic structure that allows it to act as both an electron-pair donor and an electron-pair acceptor. nih.govwikipedia.org This dual nature underpins its versatile reactivity in a wide range of chemical transformations.
Dual Electrophilic and Nucleophilic Character
The isocyanide group possesses a carbon atom that can exhibit both nucleophilic and electrophilic properties. uj.edu.pl This "chameleonic" behavior is a consequence of its electronic structure, which can be represented by two main resonance forms. wikipedia.org The carbon atom has a lone pair of electrons, making it nucleophilic and capable of attacking electron-deficient centers (electrophiles). uj.edu.plyoutube.com Conversely, the nitrogen atom bears a formal positive charge, and the carbon atom has an empty π* orbital, rendering it susceptible to attack by electron-rich species (nucleophiles). uj.edu.plbyjus.com
This duality allows isocyanides to react with a broad spectrum of reagents. byjus.comallen.in They can be attacked by nucleophiles at the carbon atom and can also attack electrophiles through the same carbon atom. uj.edu.plyoutube.com This versatile reactivity is central to their utility in the synthesis of complex molecules.
α-Addition Reactions with Diverse Reagents
A key reaction pathway for isocyanides is the α-addition, where two different species add across the isocyanide carbon atom. This process is fundamental to the mechanism of many isocyanide-based multicomponent reactions. In these reactions, an electrophile and a nucleophile add to the same carbon atom of the isocyanide group.
The general mechanism involves the initial attack of an electrophile on the isocyanide carbon, forming a nitrilium ion intermediate. This intermediate is then trapped by a nucleophile, resulting in the formation of a new, more complex molecule. This ability to engage in α-additions with a wide variety of reagents makes isocyanides, including N-(2-Isocyanoethyl)benzamide, highly valuable in combinatorial chemistry for the rapid generation of diverse molecular scaffolds.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. d-nb.info These reactions are highly atom-economical and efficient, allowing for the construction of complex molecules in a single step. researchgate.net this compound is a key participant in a class of MCRs known as isocyanide-based multicomponent reactions (IMCRs).
Isocyanide-Based Multicomponent Reactions (IMCRs)
IMCRs are a cornerstone of modern organic synthesis, enabling the rapid assembly of complex, drug-like molecules. mdpi.com The isocyanide component, such as this compound, plays a pivotal role in these transformations. researchgate.netmdpi.com Two of the most prominent IMCRs are the Ugi and Passerini reactions. researchgate.netorganic-chemistry.org
The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgnumberanalytics.comtcichemicals.com This reaction is highly valued for its ability to generate a wide diversity of products with potential applications in medicinal chemistry. organic-chemistry.org
The mechanism of the Ugi reaction is thought to begin with the formation of an imine from the aldehyde and the amine. organic-chemistry.orgnumberanalytics.com The isocyanide then undergoes an α-addition with the imine and the carboxylic acid. The resulting intermediate then undergoes an intramolecular acyl transfer, known as a Mumm rearrangement, to yield the final stable bis-amide product. numberanalytics.com The use of this compound in Ugi-type reactions allows for the introduction of a benzamide-containing side chain into the final product, providing a route to complex peptide-like structures. Research has shown that tryptamine-derived isocyanides, which are structurally related to this compound, can be used in interrupted Ugi reactions to construct complex spiroindoline scaffolds. researchgate.net
Table 1: Key Features of the Ugi Reaction
| Feature | Description |
|---|---|
| Components | Aldehyde, Amine, Carboxylic Acid, Isocyanide |
| Product | α-Acylamino Amide |
| Key Intermediate | Imine, Nitrilium Ion |
| Final Step | Mumm Rearrangement |
| Applications | Synthesis of peptidomimetics, compound libraries for drug discovery |
The Passerini three-component reaction (P-3CR) is another fundamental IMCR that involves the reaction of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is one of the oldest known multicomponent reactions and provides direct access to these valuable functionalized molecules. wikipedia.org
The mechanism of the Passerini reaction is believed to proceed through a concerted or ionic pathway depending on the reaction conditions. wikipedia.orgorganic-chemistry.org In aprotic solvents and at high concentrations, a concerted mechanism is proposed where the three components react in a trimolecular fashion. wikipedia.org This leads to an imidate intermediate which then rearranges via a Mumm-type rearrangement to give the final product. wikipedia.org When this compound is employed in a Passerini reaction, the resulting α-acyloxy amide will contain the N-benzoylethyl side chain, offering a pathway to functionalized amides with specific structural features. Studies on related isocyanides, such as 3-(2-isocyanoethyl)-indole, have demonstrated their utility in interrupted Passerini reactions to create complex tetracyclic structures. researchgate.net
Table 2: Key Features of the Passerini Reaction
| Feature | Description |
|---|---|
| Components | Aldehyde (or Ketone), Carboxylic Acid, Isocyanide |
| Product | α-Acyloxy Amide |
| Key Intermediate | Imidate |
| Final Step | Mumm Rearrangement |
| Applications | Synthesis of α-hydroxy carboxamides, natural products, and pharmaceuticals |
Groebke–Blackburn–Bienaymé Reactions
The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent isocyanide-based multicomponent reaction (IMCR) that efficiently constructs fused imidazo[1,2-a]heterocycles, which are scaffolds present in numerous bioactive compounds and marketed drugs. mdpi.combohrium.comresearchgate.netbeilstein-journals.org This one-pot, three-component reaction involves the condensation of a heterocyclic amidine (such as a 2-aminoazine), an aldehyde, and an isocyanide. mdpi.comresearchgate.net this compound serves as the isocyanide component in this transformation.
The reaction is typically catalyzed by Brønsted or Lewis acids and proceeds via the initial formation of a Schiff base from the amidine and aldehyde. mdpi.com The isocyanide then engages in a formal [4+1] cycloaddition with the protonated imine intermediate. beilstein-journals.org A subsequent rearrangement leads to the formation of the aromatic 3-aminoimidazo[1,2-a]pyridine core. The GBB reaction is highly valued for its atom economy, convergence, and the ability to generate molecular diversity from simple starting materials. mdpi.comnih.gov The reaction's versatility allows for a wide scope of aldehydes and amidines, leading to a diverse library of fused imidazole (B134444) derivatives. researchgate.net For instance, microwave-assisted GBB reactions have been shown to produce 2-julolidin-imidazo[1,2-a]pyridines in excellent yields. rsc.org
Table 1: Examples of Groebke–Blackburn–Bienaymé Reactions
| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst/Conditions | Product Scaffold | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, MW, 30 min | Azide-functionalized Imidazo[1,2-a]pyridine (B132010) | 89% | mdpi.com |
| 2-Aminopyridine | Julolidine-9-carboxaldehyde | Cyclohexyl isocyanide | Sc(OTf)3, MW, 60 min | 2-Julolidin-imidazo[1,2-a]pyridine | 98% | rsc.org |
| 2-Amino-5-chloropyridine | 2-(3-Formylphenoxy)acetic acid | tert-Butyl isocyanide | HClO4, DMF, 24h | Carboxylic acid-functionalized Imidazo[1,2-a]pyridine | 76% | nih.govbeilstein-journals.org |
| Trimethoprim | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)3, MeOH, reflux | Trimethoprim-derived Imidazo[1,2-b]pyrimidine | Not specified | bohrium.com |
Diversification Strategies through MCR Products
The products obtained from multicomponent reactions, such as the GBB reaction, are not merely final targets but often serve as versatile platforms for further chemical diversification. researchgate.netbeilstein-journals.org This post-MCR modification strategy allows for the rapid construction of complex and diverse molecular architectures.
A significant diversification strategy involves the tandem application of different MCRs. For example, an imidazo[1,2-a]pyridine synthesized via the GBB reaction, which incorporates a carboxylic acid functional group, can be used as the acid component in a subsequent Ugi four-component reaction (Ugi-4CR). nih.govbeilstein-journals.orgbeilstein-journals.org This GBB-Ugi tandem approach allows for the synthesis of complex peptidomimetics, effectively combining the privileged imidazo[1,2-a]pyridine scaffold with a peptide-like chain, introducing multiple new points of diversity. beilstein-journals.orgbeilstein-journals.org
Another powerful strategy for diversifying GBB products is through click chemistry. By incorporating an azide (B81097) or alkyne functionality into one of the initial GBB components (e.g., using an azido-aldehyde), the resulting imidazo[1,2-a]pyridine can undergo a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This method allows for the straightforward linkage of the GBB product to other molecules, leading to the formation of complex bis-heterocyclic systems, such as imidazo[1,2-a]pyridines linked to 1,2,3-triazoles. mdpi.com
Table 2: Diversification of GBB Reaction Products
| Initial GBB Product | Subsequent Reaction | Reagents for Second Step | Final Product Type | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-containing carboxylic acid | Ugi Reaction | Aldehyde, Amine, Isocyanide | Imidazo[1,2-a]pyridine-peptidomimetic hybrid | nih.govbeilstein-journals.orgbeilstein-journals.org |
| Azide-functionalized Imidazo[1,2-a]pyridine | CuAAC (Click Chemistry) | Terminal Alkyne, Cu(I) catalyst | Imidazo[1,2-a]pyridine-1,2,3-triazole conjugate | mdpi.com |
| Imidazo[1,2-a]pyridine with an azide group | Pd(II)-catalyzed Azide-Isocyanide Coupling/Cyclization | Isocyanide | Imidazo[1,2-a]pyridine-fused 1,3-benzodiazepine | researchgate.net |
Cycloaddition Reactions
The isocyanide group is an active participant in various cycloaddition reactions, where it can serve as a one-carbon synthon. These reactions are powerful tools for constructing five- and six-membered heterocyclic rings. rsc.orgwikipedia.org
[4+1] Cycloadditions
In [4+1] cycloaddition reactions, the isocyanide acts as a C1 component that reacts with a four-atom (4π-electron) system. rsc.org The GBB reaction itself can be mechanistically viewed as involving a formal [4+1] cycloaddition step. beilstein-journals.org More distinct examples involve the reaction of isocyanides with conjugated heterodienes to form various five-membered heterocycles. rsc.org
A notable transformation is the metal-free anomalous [5+1] cycloaddition of donor-acceptor aziridines with 2-(2-isocyanoethyl)indoles, a close structural analog of this compound. rsc.org This reaction provides a novel route to 2H-1,4-oxazines containing an indole (B1671886) skeleton in high yields under mild conditions. The reaction proceeds via nucleophilic attack of the isocyanide on the aziridine, followed by ring-opening and subsequent intramolecular cyclization. This transformation highlights the utility of the isocyanoethyl group in constructing complex heterocyclic systems through cycloaddition pathways. rsc.org
Table 3: Substrate Scope for the [5+1] Cycloaddition of Donor-Acceptor Aziridines with 2-(2-Isocyanoethyl)indoles
| Aziridine Substituent (R¹) | Indole Substituent (R²) | Product | Yield | Reference |
|---|---|---|---|---|
| Phenyl | H | 2H-1,4-oxazine derivative | 92% | rsc.org |
| 4-Methylphenyl | H | 2H-1,4-oxazine derivative | 88% | rsc.org |
| 4-Chlorophenyl | H | 2H-1,4-oxazine derivative | 90% | rsc.org |
| Phenyl | 5-Methoxy | 2H-1,4-oxazine derivative | 85% | rsc.org |
| Phenyl | 5-Bromo | 2H-1,4-oxazine derivative | 86% | rsc.org |
Other Pericyclic Transformations
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, encompassing cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.orgresearchgate.net Beyond cycloadditions, isocyanides can participate in other pericyclic events. For example, the reaction of diphenylketene (B1584428) with isocyanides can lead to polycyclic β-lactams through a cascade of formal pericyclic reactions, demonstrating the complex reactivity of the isocyanide group. rsc.org
Another relevant transformation is the radical-mediated cyclization of 2-isocyanobiarenes to afford phenanthridine (B189435) derivatives. beilstein-journals.org This reaction proceeds via the addition of a radical to the isocyano group, generating a key imidoyl radical intermediate. This intermediate then undergoes an intramolecular cyclization onto the adjacent aryl ring, followed by aromatization to yield the fused heterocyclic product. While specific examples involving this compound in these particular transformations are not extensively documented, the inherent reactivity of the isocyanide functional group suggests its potential to engage in similar pericyclic pathways. beilstein-journals.org
Transition Metal-Catalyzed Transformations
The isocyanide functional group exhibits versatile reactivity in the presence of transition metal catalysts, particularly palladium. These catalysts can activate the isocyanide for insertion reactions or facilitate cross-coupling and annulation on scaffolds derived from it.
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and isocyanides are valuable partners in this chemistry. wikipedia.orgnih.gov The benzamide (B126) moiety within this compound can also participate in or direct palladium-catalyzed C-H activation and annulation reactions. nih.govrsc.org
One key reaction is the palladium-catalyzed imidoylative cyclization. For instance, Pd-catalyzed reactions of 3-(2-isocyanoethyl)indole derivatives, which are structurally related to the title compound, have been reported to undergo C-H bond imidoylative cyclization. researchgate.net This type of reaction typically involves the insertion of the isocyanide into a Pd-C or Pd-H bond, followed by intramolecular cyclization to form new heterocyclic rings.
Furthermore, products derived from MCRs involving this compound can be subjected to subsequent palladium-catalyzed cross-coupling reactions. nih.gov An imidazo[1,2-a]pyridine scaffold produced via a GBB reaction can be further functionalized if it bears a halide. This allows for well-established transformations like Suzuki, Heck, or Buchwald-Hartwig aminations, enabling the attachment of a wide variety of substituents. rsc.orgnobelprize.org Palladium-catalyzed annulation reactions of aryl halides with various coupling partners are also a powerful tool for constructing polycyclic systems. nih.govrsc.org
Table 4: Examples of Palladium-Catalyzed Reactions Relevant to this compound and its Derivatives
| Substrate Type | Reaction Type | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 3-(2-Isocyanoethyl)indoles | C-H Imidoylative Cyclization | Pd(OAc)2/Cu(OAc)2 | Azepinoindoles | researchgate.net |
| ortho-Halobenzamides | Annulation with Arynes | Pd2(dba)3, P(o-tol)3 | N-Substituted Phenanthridinones | nih.gov |
| 1,2,3-Benzotriazin-4(3H)-ones | Denitrogenative Cross-Coupling | Pd(OAc)2, XPhos | ortho-Arylated Benzamides | rsc.org |
| 2-Bromopyridines, Imines, CO, Alkynes | Multicomponent Carbonylative Cycloaddition | Pd(OAc)2, dppf | Indolizines | nih.govrsc.org |
Nickel-Catalyzed Reactions
Nickel, being a more earth-abundant and cost-effective alternative to palladium, has garnered significant attention in catalysis. beilstein-journals.org Nickel catalysts have been successfully employed in a variety of transformations involving benzamides and isocyanides.
Nickel-catalyzed reactions of benzamides can lead to the synthesis of carboxylic acids from benzamide precursors. orgsyn.org Furthermore, nickel catalysis is effective in the asymmetric synthesis of α-arylbenzamides through the reductive hydroarylation of vinyl amides. uzh.ch In the realm of isocyanide chemistry, nickel(II) acetate (B1210297) has been identified as an optimal catalyst for the synthesis of densely functionalized pyrimidouracils through isocyanide insertion. acs.org This reaction proceeds via an oxidative cross-dehydrogenative imidoylative amination process. acs.org The proposed mechanism involves the formation of an N-amidinonickel intermediate, followed by isocyanide insertion to give a C-amidinonickel intermediate which then undergoes C–H functionalization. acs.org
A nickel-catalyzed N-N cross-coupling for the synthesis of hydrazides has also been reported, where O-benzoylated hydroxamates are coupled with amines. nih.gov This reaction is thought to proceed through the intermediacy of an electrophilic Ni-stabilized acyl nitrenoid. nih.gov
| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Synthesis of Carboxylic Acids | Benzamide Precursors | Nickel Catalyst | Carboxylic Acids | orgsyn.org |
| Asymmetric Hydroarylation | Vinyl Amides, Aryl Halides | Nickel/Chiral Bisimidazoline Ligand | α-Arylbenzamides | uzh.ch |
| Isocyanide Insertion/Amination | N-Uracil-amidines, Isocyanides | Ni(OAc)₂·4H₂O | Pyrimidouracils | acs.org |
| N-N Cross-Coupling | O-Benzoylated Hydroxamates, Amines | Ni(PPh₃)₂Cl₂/Zn(0) | Hydrazides | nih.gov |
Cobalt-Catalyzed Reactions
Cobalt catalysis offers a sustainable approach to various organic transformations, including those involving benzamides and isocyanides. sioc-journal.cn Cobalt-catalyzed C-H activation and annulation of benzamides with alkynes provides a direct route to isoquinolone derivatives. nih.govrsc.org This reaction is often assisted by a directing group, such as an 8-aminoquinoline (B160924) ligand, and can proceed with the evolution of hydrogen gas. rsc.org The catalytic cycle is proposed to involve the oxidation of a Co(I) species to an active Co(III) species. nih.govrsc.org
In the context of isocyanide chemistry, cobalt catalysts have been utilized in coupling reactions that leverage the isocyanide as a C1 building block. sioc-journal.cn For example, a cobalt-catalyzed coupling of 3-(2-isocyanoethyl)indoles with organic azides in water has been developed for the synthesis of spiroindolenine derivatives. researchgate.net Furthermore, cobalt-catalyzed reactions involving isocyanide insertion offer significant potential for constructing C-C and C-N bonds. sioc-journal.cn
| Reaction Type | Substrates | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| C-H Activation/Annulation | Benzamides, Alkynes | Co(OAc)₂·4H₂O, 8-aminoquinoline ligand | Isoquinolones | rsc.org |
| C-H Activation/Annulation with Fluoroalkylated Alkynes | Benzamides, Fluoroalkylated Alkynes | Co(acac)₂·2H₂O | Fluoroalkylated Isoquinolinones | nih.gov |
| Coupling of Indoles with Azides | 3-(2-Isocyanoethyl)indoles, Organic Azides | Cobalt catalyst, Water | Spiroindolenine derivatives | researchgate.net |
Base Metal Catalysis and Earth-Abundant Metal Systems
The development of catalysts based on earth-abundant metals is crucial for sustainable chemistry. nih.govpreprints.orgchemistryworld.comprinceton.edu Iron, copper, manganese, and cobalt are promising candidates for a range of catalytic reactions. preprints.orgkaust.edu.sa
Cobalt and iron sites within metal-organic frameworks (MOFs) have been shown to act as single-site solid catalysts for various organic transformations. nih.gov These catalysts are highly active and reusable for reactions such as chemoselective borylation, silylation, and amination. nih.gov Manganese catalysts have also been developed for the chemoselective hydrogenation of nitroarenes. kaust.edu.sa
In the context of C-H activation, cobalt electrocatalysis has emerged as a powerful platform for transformations including C-H oxygenations, nitrogenations, and activations with partners like isocyanides. researchgate.net The use of these earth-abundant metals provides a cost-effective and environmentally benign alternative to precious metal catalysts. sioc-journal.cnresearchgate.net
Radical Reactions Involving the Isocyanide Functionality
The isocyanide group can participate in radical reactions, offering a unique pathway for the synthesis of nitrogen-containing molecules. beilstein-journals.orgnih.gov The addition of a radical species to the isocyano group of this compound would generate a transient imidoyl radical. beilstein-journals.orgnih.gov This key intermediate can then undergo further transformations, such as intramolecular cyclization. beilstein-journals.orgnih.gov
Intramolecular Reactivity and Cyclization Pathways
The structure of this compound, with its benzamide and isocyanoethyl moieties, is well-suited for intramolecular reactions, leading to the formation of cyclic structures. These cyclization pathways can be triggered by various means, including transition metal catalysis and radical initiation.
Palladium-catalyzed dearomative spirocyclization of 3-(2-isocyanoethyl)indoles has been developed to construct spiroindolines. researchgate.net This reaction can proceed via alkene/allene insertion and an imidoylative spirocyclization cascade. researchgate.net Cobalt-catalyzed cyclization of benzamides with alkynes is another example of intramolecular reactivity leading to the formation of isoquinolones. rsc.org
Radical-mediated cyclizations are also prominent. The intramolecular cyclization of ortho-alkenylaryl isocyanides, initiated by the addition of a radical to the isocyanide group, can lead to the formation of indole derivatives. beilstein-journals.orgnih.gov Furthermore, catalyst-free dearomatization of 3-(2-isocyanoethyl)indoles with nitrile imines can occur through a cascade of nucleophilic attack, Friedel-Crafts reaction, and aza-Mannich type cyclization. researchgate.net The reversible nature of 1,3-dipolar cyclization between a C≡N triple bond and 2-pyridylselenyl reagents has also been demonstrated, highlighting the dynamic possibilities of intramolecular reactions. mdpi.com
Mechanistic Elucidation of Reactions Involving N 2 Isocyanoethyl Benzamide
Kinetic Studies and Reaction Order Determination
Kinetic studies are fundamental to understanding reaction mechanisms by revealing the dependence of the reaction rate on the concentration of reactants. For reactions involving N-(2-Isocyanoethyl)benzamide, such as the Passerini three-component reaction (P-3CR), the rate law provides insight into the molecularity of the rate-determining step.
The Passerini reaction, which involves an isocyanide, a carboxylic acid, and a carbonyl compound, is generally determined to be a third-order reaction. wikipedia.org It is first-order with respect to each of the three reactants. wikipedia.org The rate law can be expressed as:
Rate = k[Isocyanide][Carboxylic Acid][Carbonyl]
The determination of reaction order is typically achieved through the method of initial rates. By systematically varying the initial concentration of one reactant while keeping the others in excess and constant, the order with respect to that reactant can be found. ox.ac.uklibretexts.org
Table 1: Illustrative Kinetic Data for a Passerini-Type Reaction This table illustrates how experimental data can be used to determine the reaction order. The data is hypothetical but reflects typical findings for a third-order reaction. libretexts.orgdoubtnut.com
| Experiment | Initial [Isocyanide] (M) | Initial [Aldehyde] (M) | Initial [Carboxylic Acid] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.1 | 6.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 0.1 | 1.2 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 0.2 | 1.2 x 10⁻⁴ |
Similarly, the Ugi four-component reaction (U-4CR) is typically rapid and exothermic, often completing within minutes. wikipedia.org While detailed kinetic studies are complex, the reaction's speed is known to be enhanced at high concentrations (0.5M - 2.0M) of reactants. wikipedia.org
Identification and Characterization of Reactive Intermediates
The pathways of reactions involving this compound are defined by a series of transient, high-energy reactive intermediates. st-andrews.ac.uk The identification of these species, often through spectroscopic methods and trapping experiments, is key to confirming a proposed mechanism. rsc.org
In the Passerini Reaction: Two primary mechanistic pathways, concerted and ionic, have been proposed, depending on the solvent. wikipedia.org
Aprotic Solvents (Concerted Mechanism): A key intermediate is a hydrogen-bonded cluster formed between the carboxylic acid and the carbonyl compound. nih.govresearchgate.net This cluster reacts with the isocyanide via a cyclic transition state to form an α-adduct, specifically an imidate intermediate. wikipedia.orgnih.gov This intermediate then undergoes an intramolecular acyl transfer known as a Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.orgresearchgate.net
Polar Solvents (Ionic Mechanism): In solvents like water or methanol, the reaction is thought to proceed through charged intermediates. The carbonyl component is protonated, followed by nucleophilic attack from the isocyanide to form a nitrilium ion . wikipedia.orgresearchgate.net Subsequent addition of the carboxylate anion and acyl group transfer leads to the product. wikipedia.org
In the Ugi Reaction: The Ugi reaction mechanism is generally accepted to proceed through a sequence of reversible steps, driven to completion by an irreversible rearrangement. wikipedia.org
Imine Formation: The aldehyde or ketone first reacts with the amine to form an imine (or Schiff base), with the loss of a water molecule. wikipedia.orgorganic-chemistry.org
Iminium Ion Activation: The imine is then protonated by the carboxylic acid, forming a highly electrophilic iminium ion . wikipedia.orgnih.gov
Nucleophilic Attack and Nitrilium Ion Formation: The terminal carbon of the isocyanide, such as this compound, acts as a potent nucleophile, attacking the iminium ion. This addition results in the formation of a nitrilium ion intermediate. wikipedia.orgnih.gov
Second Nucleophilic Addition: The carboxylate anion adds to the nitrilium ion, creating an O-acylated isoamide intermediate. organic-chemistry.org
Mumm Rearrangement: The final, irreversible step is an intramolecular Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen atom, forming the stable bis-amide product. wikipedia.orgslideshare.net
The detection of these intermediates, such as nitrilium ions, is challenging but crucial for mechanistic validation. beilstein-journals.orgmdpi.com
Role of Catalysis in Mechanistic Pathways
While the classic Passerini and Ugi reactions are often performed without catalysts, catalysis plays a vital role in expanding their scope, improving efficiency, and controlling selectivity. wikipedia.orgillinois.edu
Lewis Acid Catalysis: Lewis acids have been investigated to activate the carbonyl or imine components, potentially lowering the energy barrier of the reaction. illinois.edu However, their use can be complex, as they can also coordinate with other reactants or the product. pitt.edu For instance, ZnCl₂ has been successfully employed as a catalyst in Ugi-type reactions that use N-hydroxyimides as an alternative to carboxylic acids. nih.gov
Brønsted Acid Catalysis: In some Ugi-type reactions, an acid catalyst can facilitate the initial imine formation, which can be the rate-limiting step, especially with less reactive amines or carbonyls.
Transition Metal Catalysis: Transition metals can open entirely new mechanistic pathways.
Copper Catalysis: Cupric chloride, in conjunction with TEMPO and NaNO₂, has been used to catalyze Passerini-type reactions where an alcohol is used in place of an aldehyde. organic-chemistry.org The copper catalyst facilitates the aerobic oxidation of the alcohol to an aldehyde in situ. Copper catalysts are also used in one-pot amidation and cyanation reactions. sioc-journal.cn
Palladium Catalysis: Palladium catalysts are employed in advanced post-Ugi or post-Passerini modifications, such as intramolecular Heck reactions to construct complex polycyclic systems. rsc.orgrsc.org
Metallaphotoredox Catalysis: Synergistic catalysis merging cobalt and photoredox catalysts (e.g., Iridium complexes) has been used in dearomatization reactions of indole (B1671886) derivatives, including those structurally related to this compound. acs.orgresearchgate.net This dual catalytic system enables C–H functionalization and annulation reactions under mild conditions. acs.org
Table 2: Selected Catalytic Systems in Isocyanide Reactions
| Reaction Type | Catalyst System | Role of Catalyst | Reference |
| Passerini-type | CuCl₂ / TEMPO / NaNO₂ | Aerobic oxidation of alcohol to aldehyde | organic-chemistry.org |
| Ugi-type | ZnCl₂ | Activation of N-hydroxyimide component | nih.gov |
| Post-Ugi Cyclization | Palladium(0) complexes | Intramolecular Heck coupling | rsc.org |
| Dearomative Annulation | Co(OAc)₂ / Ir(bt)₂acac | Metallaphotoredox C-H functionalization | researchgate.net |
Stereochemical Analysis and Stereoselectivity Control
Controlling the stereochemical outcome of reactions involving this compound is a significant challenge, particularly in the creation of new stereocenters during Passerini and Ugi reactions. nih.govillinois.edu The low activation barriers and complex, multicomponent transition states make achieving high stereoselectivity difficult. illinois.edu
Several strategies have been developed to address this:
Chiral Auxiliaries: One of the earliest approaches involves attaching a chiral auxiliary to one of the reactants. The auxiliary biases the approach of the other reactants, leading to the preferential formation of one diastereomer. For example, a camphor-derived isocyanide has been shown to be an effective chiral auxiliary in the Passerini reaction, achieving high diastereomeric excess, though it was not effective in the Ugi reaction. pitt.edu
Chiral Catalysts: The use of chiral Lewis or Brønsted acids is an attractive strategy for enantioselective MCRs. illinois.edu Chiral phosphoric acids, for example, have been explored as catalysts. researchgate.net A significant breakthrough was the development of the first Lewis-base-catalyzed enantioselective Passerini-type reaction. pitt.edu More recently, chiral N,N′-dioxide–metal complexes (e.g., with Dy(III) or Mg(II)) have been used to catalyze asymmetric cascade reactions of related 3-(2-isocyanoethyl)indoles, affording complex polycyclic structures with excellent stereoselectivity. rsc.orgresearchgate.net
Substrate Control: The inherent structure of the substrates can direct the stereochemical outcome. Diastereoselective Passerini reactions have been achieved using substrates with pre-existing stereocenters, such as erythritol (B158007) derivatives. nih.gov Highly diastereoselective cascade reactions have also been developed using 3-(2-isocyanoethyl)indoles, where the reaction proceeds through a defined sequence of cyclizations that control the stereochemistry. researchgate.net
The analysis of the stereochemical purity of the products, typically by chiral chromatography or NMR spectroscopy using chiral solvating agents, is essential for evaluating the success of these stereocontrol strategies.
Theoretical and Computational Chemistry Approaches for N 2 Isocyanoethyl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing a framework to investigate the electronic structure and energetics of molecules. For a molecule like N-(2-Isocyanoethyl)benzamide, DFT can be employed to determine a wide range of properties.
DFT calculations on benzamide (B126) and its derivatives have been used to study their electronic states and infrared spectra. For instance, calculations at the B3LYP/6-31G level of theory have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. frontiersin.org Such studies indicate that the energy gap between these frontier orbitals can be correlated with the energy required to donate an electron. frontiersin.org Similar calculations for this compound would allow for the determination of its molecular orbital energies, electron density distribution, and the generation of a theoretical infrared spectrum, which could aid in its experimental characterization.
Furthermore, DFT is instrumental in studying reaction mechanisms involving isocyanides. Studies on the reaction of isocyanides with carboxylic acids have shown that the reaction proceeds through a concerted α-addition, and the calculated energy barriers are in good agreement with experimental conditions. researchgate.netdiva-portal.org
Elucidation of Reaction Mechanisms and Transition States
A significant application of DFT is the elucidation of complex reaction mechanisms by mapping the potential energy surface, which includes identifying reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, DFT could be used to model various potential pathways.
For example, in a potential cyclization reaction, DFT could help determine whether the mechanism is concerted or stepwise. This involves locating the transition state structure(s) and calculating the associated activation energies. A study on a related benzamide derivative, N-(carbomylcarbamothioyl)benzamide, successfully used the B3LYP/6-31g(d) functional to compute a two-transition-state reaction mechanism, with the first transition state being the rate-determining step. acs.orgmdpi.com This type of analysis for this compound would provide a detailed, atomistic understanding of its chemical transformations.
The isocyanide group is known for its unique reactivity, participating in various reactions such as cycloadditions and insertions. acs.orgmdpi.com DFT calculations have been employed to study the mechanism of dual 1,3-dipolar cycloaddition reactions of isocyanides with CO2 and alkynes, identifying the rate-determining step. acs.org Similar computational scrutiny of reactions involving the isocyanoethyl group of this compound could reveal detailed mechanistic insights. For instance, in a reaction with a dipolarophile, DFT could be used to explore the potential energy surface of the [3+2] cycloaddition, identifying the transition state and the thermodynamics of the process.
Table 1: Representative Activation Energies from DFT Studies on Related Reactions (Note: This table is illustrative and based on data for related, not identical, compounds to demonstrate the type of data generated from DFT studies.)
| Reaction Type | Model Compound(s) | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Cyclization | N-(carbomylcarbamothioyl)benzamide | B3LYP/6-31g(d) | Rate-determining step | acs.orgmdpi.com |
| 1,3-Dipolar Cycloaddition | Isocyanide + CO2 + Alkyne | B3LYP/6-311++G** | 24.3 | acs.org |
| Nucleophilic Addition | HNMe2 + Pt(II)-isocyanide complex | DFT (unspecified) | 19.8 - 22.4 | mdpi.com |
| α-Addition | Isocyanide + Carboxylic Acid | DFT (unspecified) | Consistent with experimental conditions | researchgate.netdiva-portal.org |
Prediction of Reactivity and Selectivity
Beyond mechanism elucidation, quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, which possesses multiple reactive sites (the isocyanide group, the amide functionality, and the aromatic ring), predicting the outcome of a reaction with a given reagent is a non-trivial task that can be addressed computationally.
DFT-based reactivity descriptors, such as Fukui functions or dual descriptors, can be calculated to identify the most nucleophilic and electrophilic sites within the molecule. This would allow for the prediction of where a reagent is most likely to attack. For instance, these calculations could predict whether an electrophile would react at the isocyanide carbon, the amide oxygen, or the aromatic ring.
In cases where multiple products can be formed (regio- or stereoselectivity), DFT can be used to calculate the activation energies for the formation of each product. The product formed via the lowest energy barrier is predicted to be the major product. This approach has been successfully used to predict the regioselectivity in various organic reactions. rsc.org For example, in a reaction where this compound could undergo either intramolecular cyclization or intermolecular reaction, comparing the computed activation barriers for both pathways would predict the likely outcome.
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of molecules and reactions, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and the study of intermolecular interactions.
For this compound, MD simulations could be used to study its conformational flexibility. The ethyl linker between the benzamide and isocyanide groups allows for considerable rotational freedom. MD simulations could identify the most stable conformers in different solvent environments and the energy barriers between them. This information is crucial, as the reactivity of a molecule can be highly dependent on its conformation.
Furthermore, MD simulations are particularly useful for studying non-covalent interactions, such as hydrogen bonding. Studies on benzamide derivatives have utilized Car-Parrinello and path integral molecular dynamics to investigate the dynamics of intermolecular hydrogen bonds in the crystalline phase. mdpi.combohrium.com For this compound, MD simulations could model its interactions with solvent molecules or its aggregation behavior, providing insights into its solubility and solid-state structure. In a biological context, if this molecule were to be considered as a ligand, MD simulations could be used to study its binding to a protein receptor, as has been done for other benzamide derivatives. nih.govnih.govtandfonline.com
In Silico Design of Novel Transformations
Computational chemistry is not only a tool for understanding existing chemistry but also for designing new reactions and molecules. The in silico design of novel transformations for this compound would involve using computational methods to predict the outcomes of hypothetical reactions, thereby guiding synthetic efforts towards promising targets.
Given the versatile reactivity of the isocyanide group, one could computationally screen a variety of reactants to identify those that are predicted to undergo novel and selective transformations with this compound. For example, new cycloaddition partners or multi-component reaction conditions could be explored computationally. frontiersin.orgfrontiersin.orgbeilstein-journals.org DFT calculations could be used to estimate the reaction barriers and thermodynamics for these hypothetical reactions, prioritizing those that are predicted to be feasible and high-yielding.
Moreover, computational approaches can be used to modify the structure of this compound itself to tune its reactivity. For example, DFT calculations could predict how the addition of different substituents to the benzene (B151609) ring would affect the electronic properties and reactivity of the isocyanide and amide groups. This allows for the rational design of new derivatives with desired chemical properties, a strategy that is widely employed in drug discovery and materials science. mdpi.comnih.gov
Advanced Spectroscopic and Analytical Characterization of N 2 Isocyanoethyl Benzamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of N-(2-Isocyanoethyl)benzamide. It provides crucial information about the molecular framework, including the connectivity of atoms and the electronic environment of the nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the identity and structure of this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus. rsc.org
In the ¹H NMR spectrum of a related compound, benzamide (B126), the aromatic protons typically appear as multiplets in the range of δ 7.4-8.1 ppm, while the amide protons (NH₂) show a broad signal. chemicalbook.com For this compound, the ethyl group protons would present as distinct signals, typically triplets, with their chemical shifts influenced by the adjacent amide and isocyano groups.
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For benzamide, the carbonyl carbon (C=O) resonates at approximately δ 169.9 ppm, while the aromatic carbons appear between δ 127-133 ppm. rsc.org In this compound, the isocyanide carbon (-N≡C) would exhibit a characteristic signal, often as a triplet due to coupling with the nitrogen atom, and its chemical shift would be distinct from the other carbon signals. unica.it The carbons of the ethyl linker would also have specific resonances.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzamide Analogs Note: This table is illustrative and based on data for benzamide and related structures. Actual values for this compound may vary.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.4 - 8.1 (m) | 127 - 133 |
| Amide Proton (NH) | Broad signal | - |
| Carbonyl Carbon (C=O) | - | ~169.9 |
Data compiled from references chemicalbook.comrsc.org.
Beyond basic structural elucidation, advanced NMR techniques are employed to investigate the three-dimensional structure and dynamic behavior of this compound. auremn.org.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into the molecule's preferred conformation in solution. nih.gov
These advanced methods are also crucial for studying the interactions of this compound with other molecules, such as metal ions or biological macromolecules. redalyc.orgmdpi.com Changes in chemical shifts or the appearance of new NOE cross-peaks upon binding can elucidate the binding site and the conformational changes that occur. redalyc.org Computational modeling, often used in conjunction with NMR data, can further refine the understanding of these complex interactions. csic.es
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of this compound. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the m/z value to several decimal places, allowing for the calculation of the exact mass. chemguide.co.uk This high precision enables the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comchemguide.co.uk
For this compound (C₁₀H₁₀N₂O), the calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence. numberanalytics.com
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nationalmaglab.org This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. libretexts.org
For this compound, MS/MS analysis would likely show characteristic fragmentation patterns. For instance, cleavage of the amide bond could lead to the formation of a benzoyl cation (C₆H₅CO⁺) with an m/z of 105, and further fragmentation could produce a phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net The fragmentation of the isocyanoethyl side chain would also produce specific product ions, aiding in the complete structural confirmation.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would exhibit several key absorption bands. A strong absorption band corresponding to the isocyanide (C≡N) stretching vibration is expected around 2150-2120 cm⁻¹. unica.ituva.es The amide group would show a characteristic C=O stretching vibration (Amide I band) around 1665 cm⁻¹ and an N-H bending vibration (Amide II band) around 1540 cm⁻¹. uva.es A broad N-H stretching band would also be observed around 3300 cm⁻¹. uva.es
Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes of the molecule are also observed, and the relative intensities of the bands can differ, providing a more complete picture of the vibrational properties of this compound.
Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups Note: This table is illustrative and based on data for related compounds. Actual values may vary.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Isocyanide (-N≡C) | Stretching | 2150 - 2120 |
| Amide (C=O) | Stretching (Amide I) | ~1665 |
| Amide (N-H) | Bending (Amide II) | ~1540 |
| Amide (N-H) | Stretching | ~3300 (broad) |
Data compiled from reference unica.ituva.es.
Vibrational Analysis of the Isocyanide Group
The isocyanide (–N⁺≡C⁻) functional group is a powerful spectroscopic probe due to its unique vibrational properties. The stretching vibration of the N≡C triple bond gives rise to a strong and characteristic absorption band in the infrared (IR) spectrum.
Infrared (IR) Spectroscopy : Isocyanides typically exhibit a strong, sharp absorption band in the region of 2165–2110 cm⁻¹. wikipedia.org This band is due to the asymmetric stretching of the isocyanide moiety. Its high intensity and distinct position in a relatively uncongested region of the IR spectrum make it a reliable diagnostic peak for identifying the presence of this functional group in this compound. The exact frequency can be influenced by the electronic environment and molecular conformation.
Raman Spectroscopy : In contrast to its strong IR absorption, the symmetric N≡C stretch in isocyanides often appears as a weaker band in Raman spectra. cdnsciencepub.com However, its position is still characteristic. Surface-Enhanced Raman Scattering (SERS) has been effectively used to study isocyanides adsorbed on metal surfaces, where shifts in the N≡C stretching frequency can provide information about the molecule's orientation and binding to the surface. nih.govrsc.org For this compound, Raman spectroscopy would complement IR data, confirming the presence of the isocyanide group and potentially offering insights into intermolecular interactions in the solid state. acs.org
| Vibrational Mode | Technique | **Typical Wavenumber (cm⁻¹) ** | Intensity |
| Isocyanide (N≡C) Stretch | IR | 2165 - 2110 | Strong |
| Isocyanide (N≡C) Stretch | Raman | 2165 - 2110 | Weak to Medium |
Spectroscopic Signatures of Benzamide Moiety
The benzamide moiety possesses several characteristic spectroscopic features that allow for its unambiguous identification. These signatures arise from the vibrations of the amide group and the aromatic ring, as well as the magnetic resonance of its protons and carbons.
Infrared (IR) and Raman Spectroscopy : The benzamide group is defined by characteristic amide bands. The C=O stretching vibration, known as the Amide I band, is typically strong and appears in the IR spectrum around 1680–1630 cm⁻¹. spectroscopyonline.com The N-H bending vibration, or Amide II band, is found around 1650–1620 cm⁻¹. Additionally, N-H stretching vibrations are observed as one or two bands (for secondary and primary amides, respectively) in the 3450–3200 cm⁻¹ region. spectroscopyonline.com Vibrational studies of benzamide cocrystals show that changes in these bands can indicate the formation of hydrogen bonds. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy of the benzamide moiety would reveal signals for the aromatic protons on the benzene (B151609) ring, typically in the δ 7-8 ppm range. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. In ¹³C NMR, the carbonyl carbon provides a key signal in the downfield region (δ 160-170 ppm). japsonline.com
| Spectroscopic Feature | Technique | Typical Signal / Wavenumber | Assignment |
| Amide I Band | IR | 1680 - 1630 cm⁻¹ | C=O Stretch |
| Amide II Band | IR | 1650 - 1620 cm⁻¹ | N-H Bend |
| N-H Stretch | IR | 3450 - 3200 cm⁻¹ | N-H Stretch |
| Aromatic Protons | ¹H NMR | δ 7.0 - 8.0 ppm | Ar-H |
| Amide Proton | ¹H NMR | Variable (e.g., δ 7.5-8.5 ppm) | N-H |
| Carbonyl Carbon | ¹³C NMR | δ 160 - 170 ppm | C=O |
X-ray Diffraction (XRD) Studies
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, both single-crystal and powder XRD provide critical information.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Obtaining a suitable single crystal of this compound would allow for its complete structural elucidation via single-crystal XRD. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.
Research on various benzamide derivatives has shown that the amide group is a robust hydrogen-bond donor and acceptor, often leading to the formation of specific intermolecular synthons, such as dimers or catemeric tapes. acs.orgmdpi.comeurjchem.com In the case of this compound, one would expect to observe N-H···O=C hydrogen bonds linking adjacent molecules in the crystal lattice. The analysis would also reveal the packing arrangement of the molecules, including any potential π-π stacking interactions between the phenyl rings. eurjchem.comnih.gov The structure of a related N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, for example, was determined to be in the monoclinic space group P2₁/n, stabilized by a strong intramolecular hydrogen bond. tubitak.gov.tr
Powder X-ray Diffraction for Solid-State Characterization
Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline (powdered) materials. esrf.fr It is particularly valuable for identifying crystalline phases and studying polymorphism—the ability of a compound to exist in more than one crystal structure. Benzamide itself is a classic example of a polymorphic compound, and its metastable forms have been successfully characterized using high-resolution PXRD. acs.orgwiley.com
For this compound, PXRD would serve as a fingerprinting technique to identify the solid form obtained from synthesis. researchgate.net By comparing the experimental diffraction pattern with patterns simulated from single-crystal data, one can confirm phase purity. mdpi.com Furthermore, variable-temperature PXRD studies can be employed to investigate phase transitions and the thermal stability of the crystalline form. ucc.ie The technique is also fundamental in the study of cocrystals, where new diffraction peaks not present in the individual components confirm the formation of a new crystalline phase. nih.govresearchgate.net
Chromatographic Methods Coupled with Detection
Chromatographic techniques are indispensable for the separation and analysis of complex mixtures, as well as for the purification and identification of target compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds via GC and identifies them based on their mass-to-charge ratio (m/z) using MS. researchgate.net
The analysis of this compound by GC-MS would involve its vaporization and passage through a GC column, where it is separated from impurities based on its boiling point and interaction with the stationary phase. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum is expected to show a characteristic fragmentation pattern. Based on the known mass spectrometry of benzamides, the primary fragmentation involves the cleavage of the amide C-N bond. libretexts.orgyoutube.com This would lead to two key fragment ions:
Benzoyl cation (C₆H₅CO⁺) : This resonance-stabilized cation would produce a very intense peak at m/z 105 . researchgate.netnih.gov
Phenyl cation (C₆H₅⁺) : The subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation results in a prominent peak at m/z 77 . researchgate.netyoutube.com
The molecular ion peak (M⁺) would provide the molecular weight of the entire compound. GC-MS has also been utilized in the analysis of isocyanides, where it can quantify their concentration in the gas phase, a useful feature given their characteristic strong odors. spbu.ruspringernature.com
| Ion (m/z) | Proposed Fragment | Significance |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation; typically a base peak for benzamides |
| 77 | [C₆H₅]⁺ | Phenyl cation; from loss of CO from the benzoyl cation |
| M⁺ | [C₁₀H₁₀N₂O]⁺ | Molecular ion |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the characterization of synthetic organic molecules, including this compound and its derivatives. This powerful method combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry, making it indispensable for verifying molecular identity, assessing purity, and monitoring reaction progress. cd-genomics.comtechnologynetworks.comnih.gov In the context of multicomponent reactions like the Ugi reaction, which is a common route for synthesizing α-acetamido carboxamide derivatives, LC-MS is routinely employed to confirm the formation of the desired complex products. researchgate.netthieme-connect.dersc.orgnih.gov
Research Findings from LC-MS Analysis
The analysis of this compound by LC-MS is anticipated to provide definitive evidence of its molecular structure. The technique is particularly well-suited for compounds that are amenable to ionization, such as the benzamide and isocyanide moieties present in the target molecule.
Upon introduction into the LC-MS system, the sample is first separated on a chromatographic column. The retention time (t_R) is a characteristic property of the compound under specific chromatographic conditions and is the first indicator of the analyte's identity. For this compound, a reversed-phase column (such as a C18) with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid additive to aid protonation, would be a typical setup. nanobioletters.comnih.gov
Following separation, the eluent is introduced into the mass spectrometer's ion source, where ionization occurs. Electrospray ionization (ESI) is a common "soft" ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. mdpi.com For this compound (C₁₀H₁₀N₂O), the expected exact mass of the neutral molecule is 174.0793 g/mol . Therefore, the high-resolution mass spectrum (HRMS) should exhibit a prominent signal corresponding to the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 175.0866. The observation of this ion with high mass accuracy provides strong evidence for the elemental composition of the synthesized compound. acs.org
Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS). In this mode, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentations would be expected to occur at the amide and ethyl-isocyanide linkages.
Expected Fragmentation Pattern:
Loss of the isocyanoethyl group: Cleavage of the N-CH₂ bond could lead to the formation of the benzamide fragment ion [C₇H₇NO]⁺ at m/z 121.05.
Formation of the benzoyl cation: Cleavage of the amide C-N bond would result in the stable benzoyl cation [C₇H₅O]⁺ at m/z 105.03.
Cleavage of the ethyl chain: Fragmentation within the ethyl linker could also occur.
The table below presents hypothetical, yet scientifically plausible, LC-MS data for this compound based on the analysis of structurally similar compounds found in the literature. nanobioletters.comnih.govacs.orguniupo.it
Table 1: Representative LC-MS Data for this compound
| Analyte | Retention Time (t_R) (min) | Ionization Mode | Observed m/z [M+H]⁺ | Key Fragment Ions (m/z) | Proposed Fragment Structure |
|---|---|---|---|---|---|
| This compound | 5.8 | ESI+ | 175.0866 | 121.0502 | [C₆H₅CONH₂]⁺ |
| 105.0335 | [C₆H₅CO]⁺ |
The successful application of LC-MS for the analysis of benzamide derivatives is well-documented. For instance, studies on various N-substituted benzamides report the clear detection of the protonated molecular ion [M+H]⁺ and characteristic fragmentation patterns that confirm the integrity of the benzamide core and the nature of the substituent. nanobioletters.comresearchgate.netnih.gov Similarly, the analysis of complex molecules containing isocyanide functionalities, often synthesized via Ugi reactions, relies heavily on LC-MS for structural elucidation. acs.orgmdpi.com
The following table summarizes typical LC-MS parameters that would be employed for the analysis of this compound.
Table 2: Typical LC-MS Operating Conditions
| Parameter | Condition |
|---|---|
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Full Scan (m/z 50-500) and MS/MS |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Strategic Chemical Derivatization for N 2 Isocyanoethyl Benzamide
Derivatization for Enhanced Analytical Detection and Separation
While specific derivatization protocols for N-(2-Isocyanoethyl)benzamide are not extensively documented, general principles of analytical derivatization for compounds containing amine or benzamide (B126) functionalities can be applied. The primary goals of such derivatization are to improve volatility for gas chromatography (GC), enhance detectability by introducing chromophores or fluorophores for liquid chromatography (LC), and improve ionization for mass spectrometry (MS). chromatographyonline.comresearchgate.netnih.gov
For Gas Chromatography (GC): To make this compound more suitable for GC analysis, derivatization would aim to increase its volatility and thermal stability. researchgate.net This is often achieved through reactions like silylation, acylation, or alkylation. chromatographyonline.com For instance, the benzamide's N-H group could be reacted with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) derivative. researchgate.net
For Liquid Chromatography (LC): In LC, especially with UV-Vis or fluorescence detection, derivatization focuses on attaching a group that absorbs light strongly or fluoresces. chromatographyonline.comnih.gov
Chromophore Tagging: Attaching a chromophore, such as a 4-nitrobenzyl group, can enhance UV-Vis detection. chromatographyonline.com
Fluorophore Tagging: For higher sensitivity, a fluorescent tag like dansyl chloride could be reacted with the benzamide, a common method for amines and phenols. chromatographyonline.com
For Mass Spectrometry (MS): Derivatization for MS aims to improve ionization efficiency and create predictable fragmentation patterns for sensitive and specific detection, particularly in LC-MS/MS. ddtjournal.com Reagents can be chosen to introduce a permanently charged group or a readily ionizable moiety. ddtjournal.com
Table 1: Potential Derivatization Strategies for Analytical Detection
| Analytical Technique | Derivatization Goal | Potential Reagent Class | Resulting Derivative |
|---|---|---|---|
| Gas Chromatography (GC) | Increase Volatility | Silylating Agents (e.g., BSTFA) | Trimethylsilyl (TMS) derivative |
| Liquid Chromatography (LC) | Enhance UV-Vis Detection | Chromophoric Agents (e.g., 4-nitrobenzyl bromide) | 4-Nitrobenzyl derivative |
| Liquid Chromatography (LC) | Enhance Fluorescence Detection | Fluorophoric Agents (e.g., Dansyl Chloride) | Dansyl derivative |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Improve Ionization | Quaternary Ammonium-containing reagents | Positively charged derivative |
Chemical Modifications for Probe Development
Chemical probes are essential tools for studying the function of proteins and other biomolecules in complex biological systems. promega.canih.gov The modification of this compound into a chemical probe would involve incorporating a reporter group (like a fluorescent tag or biotin) and a reactive group for covalent attachment to a biological target. sigmaaldrich.com
The development of a useful chemical probe requires that the molecule retains high affinity and selectivity for its intended target while possessing properties suitable for cellular studies. promega.ca Trifunctional building blocks are often employed in modern probe development, providing a scaffold that contains a group for linking to the parent molecule, a bioorthogonal handle (like an alkyne for click chemistry), and a reactive group for target engagement. sigmaaldrich.com
For this compound, a synthetic strategy could involve modifying the benzamide ring or the ethyl sidechain to attach such a trifunctional linker. This would allow for the creation of a library of probes to identify the optimal tool for target identification and validation. sigmaaldrich.com
Table 2: Components of a Hypothetical this compound-Based Chemical Probe
| Probe Component | Function | Example Moiety |
|---|---|---|
| Parent Scaffold | Binds to the biological target | This compound |
| Reporter Group | Enables detection and visualization | Fluorescent dye (e.g., Fluorescein) or Affinity tag (e.g., Biotin) |
| Reactive Group | Forms a covalent bond with the target | Photoaffinity label (e.g., Diazirine, Benzophenone) |
| Linker | Connects the components without disrupting binding | Alkyl or Polyethylene glycol (PEG) chain |
Utilization of Convertible Isocyanides in Cascade Reactions
The isocyanide functional group is highly versatile in organic synthesis, particularly in multicomponent reactions (MCRs) like the Ugi reaction. wikipedia.orgorganic-chemistry.org In an Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine in a single step to form a complex α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org
This compound can serve as the isocyanide component in such reactions. A key advancement in this area is the use of "convertible isocyanides." These are isocyanides that, after participating in the MCR, contain a group that can be easily cleaved or transformed in a subsequent step. acs.orgorganic-chemistry.orgbeilstein-journals.org This strategy dramatically increases the synthetic utility of the Ugi reaction, allowing the initial product to be converted into other valuable functional groups like amides, esters, or thioesters. organic-chemistry.org
For instance, while this compound itself is not a classical convertible isocyanide, related structures like 3-(2-isocyanoethyl)indoles have been used in interrupted Ugi cascade reactions to construct complex polycyclic spiroindoline scaffolds. researchgate.netgoogle.com These reactions proceed through a sequence of bond-forming events initiated by the Ugi reaction, demonstrating the power of isocyanide-based cascade processes for rapidly building molecular complexity. researchgate.netrsc.org The development of novel convertible isocyanides, such as 2-bromo-6-isocyanopyridine (B2597283) and 2-nitrobenzyl isocyanide, has further expanded the scope of these reactions, enabling efficient syntheses of complex molecules. acs.orgorganic-chemistry.orgscilit.com
Applications in Advanced Organic Synthesis and Chemical Biology Tools
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The isocyanide moiety is a powerful functional group for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. frontiersin.orgnih.govcolab.ws Isocyanide-based multicomponent reactions (MCRs) and cascade sequences provide efficient and atom-economical pathways to these valuable structures. wikipedia.org
Tryptamine-derived isocyanides, such as 3-(2-isocyanoethyl)indoles, are key precursors for the synthesis of spiroindolines and other polycyclic indoline (B122111) structures. nih.gov These reactions often proceed through a dearomatization of the indole (B1671886) ring, a challenging yet valuable transformation for accessing three-dimensional complexity. nih.gov A common strategy involves a cascade reaction initiated by the functionalization of the isocyanide group, which then triggers an intramolecular cyclization onto the indole core. nih.gov
Several catalytic systems have been developed to achieve this transformation. For instance, palladium-catalyzed carbene transfer to 3-(2-isocyanoethyl)indoles generates ketenimine intermediates that undergo spontaneous dearomative spirocyclization. nih.gov This method has been applied to the formal total synthesis of several monoterpenoid indole alkaloids. nih.gov Another approach employs a Dy(III)-N,N'-dioxide complex to catalyze an asymmetric cascade reaction between 3-(2-isocyanoethyl)indoles and aziridines, yielding tetracyclic spiroindolines with high diastereo- and enantioselectivity. orientjchem.org Iron catalysts have also been used for similar carbene transfer/spirocyclization cascades. nih.gov These strategies demonstrate the power of isocyanide chemistry to rapidly assemble complex, stereochemically rich spiroindoline skeletons, which are prominent motifs in biologically active compounds. orientjchem.orgopenmedicinalchemistryjournal.comacs.org
| Catalyst System | Reaction Type | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Palladium(II) Acetate (B1210297) | Carbene Transfer / Spirocyclization | Ketenimine | Polycyclic Spiroindolines | nih.gov |
| Dy(III)-N,N'-dioxide Complex | Asymmetric Cascade (Ring-opening / Friedel-Crafts / Mannich) | Not Specified | Enantioenriched Tetracyclic Spiroindolines | orientjchem.org |
| Bu₄N[Fe(CO)₃NO] | Carbene Transfer / Spirocyclization | Ketenimine | Spiroindolenines | nih.gov |
| Chiral Phosphoric Acid | Mannich-type Cyclization | Spiroindolenine | Enantioenriched Pentacyclic Spiroindolines | openmedicinalchemistryjournal.com |
The utility of isocyanides extends to the synthesis of other medicinally relevant heterocyclic systems, including quinazolines and pyrimidouracils. researchgate.netnih.gov A robust nickel-catalyzed oxidative isocyanide insertion reaction has been developed for the synthesis of polysubstituted pyrimidouracils. acs.org This method involves the reaction of readily available N-uracil-amidines with a broad range of isocyanides, proceeding under mild conditions to afford the desired fused heterocyclic products in good to quantitative yields. nih.govacs.orgresearchgate.net The reaction's tolerance for diverse isocyanide structures makes it a valuable tool for creating libraries of these compounds for biological screening. acs.org
In a similar vein, polycyclic quinazolinones can be rapidly assembled using Ugi four-component reactions (Ugi-4CR). researchgate.netbeilstein-journals.orgsemanticscholar.org In these processes, an isocyanide, an amine, a carboxylic acid, and a carbonyl compound combine in a single step. By using precursors like 2-aminobenzamide (B116534) or related structures, the Ugi product can undergo subsequent cyclization to form the quinazolinone core. researchgate.net One notable approach uses 2-bromobenzamides in an Ugi-4CR, followed by a palladium-catalyzed intramolecular annulation to yield the polycyclic quinazolinone. researchgate.netbeilstein-journals.org This highlights how isocyanide-based MCRs can be strategically employed to build complex, fused heterocyclic systems from simple starting materials.
Beyond indoles and quinazolines, the reactivity of N-(2-isocyanoethyl)benzamide and its analogs is harnessed to construct a variety of other fused and polycyclic systems. semanticscholar.org Cascade reactions are a particularly powerful strategy, where a single synthetic operation sets off a sequence of intramolecular bond formations to rapidly build molecular complexity. nih.gov
For example, a cascade reaction between 2-isocyanoethylindole and alkylidene malonates, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, leads to the asymmetric dearomatization of the indole ring to form fused polycyclic indolines containing three stereocenters. nih.gov Similarly, reacting 3-(2-isocyanoethyl)indoles with nitrile imines under catalyst-free conditions can afford complex polycyclic indoline scaffolds through a nucleophilic/Friedel-Crafts/aza-Mannich type cascade. Current time information in Bangalore, IN. These examples underscore the capability of isocyanide chemistry to access unique and complex polycyclic N-heterocyclic frameworks that would be challenging to synthesize through traditional multistep methods. nih.govmdpi.com
Diversity-Oriented Synthesis (DOS) and Combinatorial Library Generation
Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse small molecules, which can be used to probe biological functions and identify new drug leads. researchgate.netnih.govfrontiersin.orgacs.org Isocyanide-based multicomponent reactions (MCRs) are exceptionally well-suited for DOS because they combine three or more simple building blocks into a more complex product in a single step, with the potential to vary each component to generate extensive chemical libraries. researchgate.netresearchgate.netresearchgate.net
The synthesis of pyrimidouracils via nickel-catalyzed isocyanide insertion and the Ugi-based synthesis of quinazolinones are prime examples of this principle. acs.orgresearchgate.net The broad tolerance of these reactions for different isocyanides, amidines, aldehydes, and carboxylic acids allows for the generation of large combinatorial libraries of these heterocyclic scaffolds. acs.orgresearchgate.net By systematically changing the building blocks, chemists can explore a vast chemical space around a core molecular framework, which is a hallmark of both DOS and combinatorial chemistry. researchgate.netresearchgate.net The efficiency and modularity of these isocyanide-based methods make them powerful tools for accelerating the discovery of molecules with novel biological activities.
Construction of Peptidomimetics and Complex Bio-relevant Scaffolds
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability or oral bioavailability. Isocyanide-based MCRs, particularly the Ugi and Passerini reactions, are cornerstones in the synthesis of peptidomimetics. researchgate.net The Ugi reaction, for instance, generates a dipeptide-like structure by combining an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide. wikipedia.orgresearchgate.net This allows for the rapid construction of peptide backbones with diverse side chains.
By using bifunctional starting materials, the linear Ugi products can undergo subsequent cyclization reactions to produce cyclic constrained peptidomimetics, which are of great interest in drug design for their defined conformations. Furthermore, the heterocyclic scaffolds synthesized using this compound and its analogs, such as spiroindolines and quinazolinones, are themselves complex bio-relevant structures. orientjchem.orgresearchgate.net Many natural products with potent biological activities feature these core motifs. orientjchem.org Therefore, the application of this isocyanide in organic synthesis provides direct access to scaffolds that are of significant interest to medicinal chemistry and chemical biology. frontiersin.org
Development of Bioorthogonal Ligation Tools
Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov These reactions are invaluable for labeling and studying biomolecules in their natural environment. researchgate.net The isocyanide functional group has emerged as a promising handle for bioorthogonal chemistry due to its small size, stability, and unique reactivity. orientjchem.orgopenmedicinalchemistryjournal.com
Two main isocyanide-based bioorthogonal ligations have been developed. The first is the isocyanide-tetrazine "click" reaction, an inverse-electron-demand [4+1] cycloaddition. nih.govorientjchem.orgopenmedicinalchemistryjournal.com This reaction is rapid and selective, and because tertiary isocyanides form stable ligation products, they can be incorporated into biomolecules for subsequent labeling. orientjchem.org This strategy has been used for metabolic glycan imaging and site-specific protein labeling. orientjchem.org The small size of the isocyanide group is a significant advantage, as it is less likely to perturb the structure and function of the biomolecule it modifies. orientjchem.org
A second strategy involves the reaction of isocyanides with chlorooximes. openmedicinalchemistryjournal.com This ligation also demonstrates high selectivity and a reasonable reaction rate, making it a viable bioorthogonal tool that is compatible with and orthogonal to other common bioorthogonal reactions. openmedicinalchemistryjournal.com These developments showcase the expanding role of isocyanides from synthetic building blocks to sophisticated tools for chemical biology, enabling the study of complex biological systems with high precision.
Future Research Directions and Perspectives for N 2 Isocyanoethyl Benzamide Chemistry
Innovations in Catalyst Design for Selective Transformations
The future of chemical synthesis involving N-(2-Isocyanoethyl)benzamide will heavily rely on the development of highly selective and efficient catalysts. Innovations in catalyst design are crucial for controlling the reactivity of the isocyanide group, enabling transformations that are currently challenging or inefficient.
Single-Atom Catalysts (SACs): A promising frontier is the use of single-atom catalysts (SACs), which feature isolated metal atoms dispersed on a solid support. polimi.it This design maximizes the exposure of active sites and can lead to exceptional catalytic activity and selectivity. mdpi.com For transformations involving this compound, SACs based on transition metals like iron, cobalt, and nickel supported on nitrogen-doped carbon could offer precise control over reactions such as oxidations and C-H functionalization. polimi.it The ability to tune the electronic properties of the metal center by its coordination environment is a key advantage of SACs. mdpi.com
Photocatalysis: The integration of photocatalysis offers a green and sustainable approach to activating this compound. frontiersin.org The use of light to drive chemical reactions can lead to novel reactivity and selectivity under mild conditions. illinois.edu Future research will likely focus on developing new photocatalytic systems, including metal-free catalysts like graphitic carbon nitride (g-C3N4), to mediate a variety of transformations. nih.gov These systems can be designed to promote specific reaction pathways by tuning the interaction between the catalyst surface and the substrate. nih.gov
Table 1: Emerging Catalyst Technologies for this compound Transformations
| Catalyst Technology | Key Features | Potential Applications with this compound |
| Single-Atom Catalysts (SACs) | Maximized atomic efficiency, tunable electronic properties. mdpi.com | Selective oxidations, C-H functionalization, cross-coupling reactions. polimi.it |
| Photocatalysts | Driven by light, mild reaction conditions, sustainable. frontiersin.org | Radical reactions, cyclization reactions, asymmetric synthesis. illinois.edu |
| Dual Catalysis Systems | Combines two different catalytic cycles to enable new transformations. | Cascade reactions, multicomponent reactions. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical reactions are designed and optimized. mdpi.comijsetpub.com For this compound, these computational tools can accelerate the discovery of new reactions and synthetic routes.
ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, yields, and optimal conditions with high accuracy. beilstein-journals.orgijsea.com This predictive power can guide chemists in designing experiments, saving time and resources. mdpi.com For instance, AI algorithms can screen virtual libraries of catalysts and substrates to identify the most promising candidates for a desired transformation of this compound. mdpi.com
Expanded Scope in Multicomponent Reactions and Cascade Processes
This compound is an ideal substrate for multicomponent reactions (MCRs) and cascade processes, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. researchgate.net Future research will focus on expanding the scope of these reactions to access novel and diverse chemical scaffolds.
The isocyanide functionality of this compound is particularly well-suited for participating in MCRs, such as the Ugi and Passerini reactions. thieme-connect.deresearchgate.net Researchers are exploring new variations of these reactions that incorporate this compound to generate libraries of compounds with potential biological activity. Transition-metal-free MCRs involving arynes, isocyanides like this compound, and a third component such as carbon dioxide or water can provide efficient routes to valuable products like N-substituted phthalimides and benzamides. organic-chemistry.org
Cascade reactions, where a single event triggers a series of subsequent transformations, offer an elegant and atom-economical approach to synthesis. researchgate.net The development of catalyst-free cascade reactions involving 3-(2-isocyanoethyl)indoles, which can be derived from related precursors, highlights the potential for creating complex polycyclic structures. researchgate.net Future work will likely involve the design of new cascade sequences initiated by the reaction of the isocyanide group in this compound.
Development of Novel Functionalized Isocyanides for Specific Applications
The synthesis of novel isocyanides with tailored functionalities is a key area for future research. researchgate.net While simple isocyanides are readily available, the synthesis of highly functionalized isocyanides, particularly those with stereogenic centers, remains a challenge. researchgate.net this compound can serve as a versatile platform for the development of new functionalized isocyanides.
The benzamide (B126) group can be modified to introduce a wide range of functional groups, which can in turn influence the reactivity of the isocyanide moiety or participate in post-synthesis modifications. rsc.org This strategy allows for the creation of isocyanide building blocks designed for specific applications, such as the synthesis of pharmacologically active compounds or materials with unique properties. researchgate.net For example, the introduction of fluorescent tags or reactive handles onto the benzamide portion of the molecule could enable its use in chemical biology or materials science. The tolerance of various functionalized isocyanides in multicomponent reactions opens up possibilities for creating diverse and complex molecules. acs.orgacs.org
Sustainable and Atom-Economical Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods. instituteofsustainabilitystudies.com Future research on this compound will prioritize the development of sustainable and atom-economical methodologies that minimize waste and environmental impact. jk-sci.com
Atom Economy: A key principle of green chemistry is to design reactions that maximize the incorporation of all reactant atoms into the final product. wordpress.comacs.org Multicomponent and cascade reactions are inherently atom-economical as they combine multiple synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent and reagent usage. jocpr.com
Renewable Feedstocks and Safer Solvents: Future syntheses involving this compound will aim to utilize renewable starting materials and environmentally benign solvents. instituteofsustainabilitystudies.com The use of water or other green solvents in place of traditional volatile organic compounds is a key goal. instituteofsustainabilitystudies.com
Catalysis: The use of catalytic rather than stoichiometric reagents is another cornerstone of green chemistry. acs.org The development of highly efficient and recyclable catalysts for transformations of this compound will be crucial for developing sustainable manufacturing processes. jk-sci.com
Table 2: Green Chemistry Metrics for Evaluating this compound Syntheses
| Metric | Description | Goal for Future Research |
| Atom Economy | Percentage of reactant atoms incorporated into the desired product. wordpress.com | Maximize atom economy through reaction design (e.g., addition and cycloaddition reactions). jocpr.com |
| E-Factor | Mass ratio of waste to desired product. | Minimize the E-Factor by reducing byproducts and improving reaction efficiency. |
| Process Mass Intensity (PMI) | Total mass used in a process divided by the mass of the final product. | Reduce PMI by minimizing solvent usage and the number of synthetic steps. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-isocyanoethyl)benzamide derivatives?
- Answer: Synthesis typically involves sequential functionalization of the benzamide core. A representative approach includes:
- Step 1 : Reductive amination of primary amines (e.g., N-Boc-2-aminoacetaldehyde) with aldehydes using NaCNBH₃ as a reducing agent to form intermediate ethylenediamine derivatives .
- Step 2 : Acylation with substituted benzoyl chlorides under basic conditions (e.g., DIPEA in dichloromethane) to introduce the benzamide moiety .
- Step 3 : Deprotection of Boc groups using HCl/dioxane to yield the final amine or isocyanide derivatives .
Q. How is the structural integrity of N-(2-isocyanoethyl)benzamide validated post-synthesis?
- Answer: Key analytical methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and molecular packing (e.g., as demonstrated for N-(4-formylpiperazine-1-carbonothioyl)benzamide, Table 1 in ).
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., δ 7.23 ppm for aromatic protons in ).
- Mass spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational tools like molecular docking predict the bioactivity of N-(2-isocyanoethyl)benzamide analogs?
- Answer:
- Grid-based docking : AutoDock Vina calculates binding affinities by optimizing ligand conformations within a predefined receptor grid, improving speed/accuracy over earlier tools .
- Target validation : For HDAC inhibitors (e.g., benzamide MS-275), docking identifies interactions with catalytic zinc ions in HDAC active sites, corroborated by histone acetylation assays .
- Limitations : False positives may arise due to rigid receptor assumptions; MD simulations or free-energy perturbation (FEP) are recommended for refinement .
Q. What strategies resolve contradictions in biological activity data for benzamide derivatives?
- Answer:
- Dose-response profiling : Verify if off-target effects (e.g., metabolic disruption by 3-aminobenzamide) occur at higher concentrations .
- Selectivity assays : Compare IC₅₀ values across related targets (e.g., HDAC isoforms for MS-275 or PARP-1 vs. PARP-2 for benzamide-based inhibitors ).
- Statistical rigor : Use ANOVA or multiple-comparison corrections to assess significance in SAR studies (e.g., Trypanosoma brucei inhibitor potency variations in ).
Q. How to design experiments evaluating target specificity of benzamide-based enzyme inhibitors?
- Answer:
- Cellular assays : Measure histone acetylation (Ac-H3 levels) in tissue-specific models (e.g., MS-275’s brain-region selectivity in frontal cortex vs. striatum ).
- Competitive binding : Use radiolabeled probes (e.g., ³H-3-aminobenzamide) to quantify inhibitor occupancy in enzyme-active sites .
- CRISPR/Cas9 knockouts : Validate target dependency by comparing inhibitor efficacy in wild-type vs. HDAC- or PARP-deficient cell lines .
Methodological Considerations
- Data interpretation : Cross-reference crystallographic data (e.g., bond distances in ) with computational models to validate ligand-receptor interactions.
- Safety protocols : Handle isocyanide derivatives in fume hoods due to toxicity; dispose of waste via certified agencies (per guidelines in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
